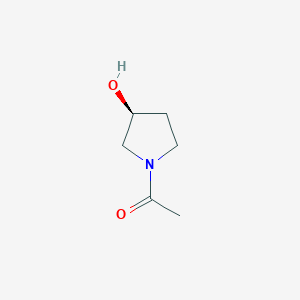
(S)-1-Acetyl-3-hydroxypyrrolidine
Descripción general
Descripción
“(S)-1-Acetyl-3-hydroxypyrrolidine” (CAS# 943587-40-4) is a useful research chemical for organic synthesis and other chemical processes . It is also known as “(S)-3-Hydroxypyrrolidine-1-acetate” and is a chiral compound belonging to the family of pyrrolidine derivatives.
Molecular Structure Analysis
The molecular formula of “this compound” is C6H11NO2 . The molecular weight is 129.16 g/mol . The Canonical SMILES representation is CC(=O)N1CCC(C1)O .
Physical And Chemical Properties Analysis
“this compound” has a molecular weight of 129.16 g/mol . It should be stored at room temperature, away from moisture . The solubility of the compound would depend on the solvent used .
Aplicaciones Científicas De Investigación
Synthetic Techniques and Chemical Properties
- Synthesis Techniques : A study detailed the synthesis of (S)-3-Hydroxypyrrolidine hydrochloride from (S)-4-amino-2-hydroxybutyric acid. This process involved silanization and cyclization steps, highlighting efficient methods to produce structurally related pyrrolidine derivatives (Li Zi-cheng, 2009).
Biological Applications and Drug Development
- EPR Brain Imaging Agents : Acyl-protected hydroxylamines, including compounds structurally related to (S)-1-Acetyl-3-hydroxypyrrolidine, were developed for electron paramagnetic resonance (EPR) brain imaging, showcasing their application in medical diagnostics (A. Yordanov et al., 2002).
- Histone Deacetylase 6 Inhibitors : Research on 3-aminopyrrolidinone-based hydroxamic acids as HDAC6 inhibitors highlights the therapeutic potential of pyrrolidine derivatives in cancer treatment and neurodegenerative diseases (Xianfeng Lin et al., 2015).
Chemical and Biological Modeling
- Force Field Development for Drug-like Molecules : The CHARMM General Force Field (CGenFF) extends to drug-like molecules, enabling simulations on drug-target interactions that include pyrrolidine derivatives, thus aiding in medicinal chemistry and drug design (K. Vanommeslaeghe et al., 2009).
Enzyme Inhibition and Metabolic Studies
- GABA-uptake Inhibitors : Studies on derivatives of 4-hydroxypyrrolidine-2-acetic acid explored their potential as inhibitors of GABA transport proteins, indicating the relevance of pyrrolidine structures in neuroscience research (Xu-yang Zhao et al., 2005).
Biohydroxylation and Biocatalysis
- Biocatalytic Hydroxylation : Research involving Sphingomonas sp. HXN-200 demonstrated the regio- and stereoselective hydroxylation of pyrrolidines, a process relevant for the synthesis of hydroxypyrrolidines, showcasing the utility of biocatalysis in organic synthesis (Z. Li et al., 2001).
Direcciones Futuras
Propiedades
IUPAC Name |
1-[(3S)-3-hydroxypyrrolidin-1-yl]ethanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H11NO2/c1-5(8)7-3-2-6(9)4-7/h6,9H,2-4H2,1H3/t6-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ODHQVFPGHQBQSY-LURJTMIESA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)N1CCC(C1)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(=O)N1CC[C@@H](C1)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H11NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30717199 | |
| Record name | 1-[(3S)-3-Hydroxypyrrolidin-1-yl]ethan-1-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30717199 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
129.16 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
943587-40-4 | |
| Record name | 1-[(3S)-3-Hydroxypyrrolidin-1-yl]ethan-1-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30717199 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



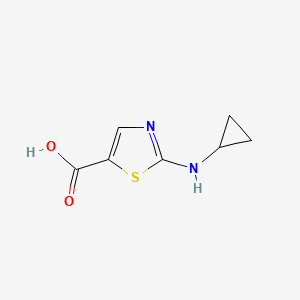
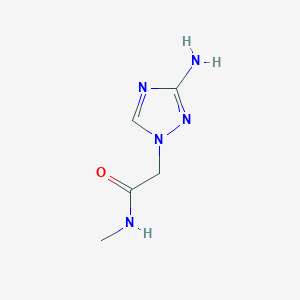
![1-{6-Chloroimidazo[2,1-b][1,3]thiazol-5-yl}ethan-1-one](/img/structure/B1526148.png)

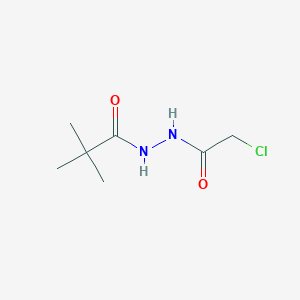
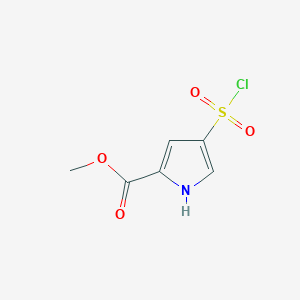
![3-Amino-1-[4-(difluoromethoxy)phenyl]piperidin-2-one](/img/structure/B1526154.png)

![tert-butyl N-[(3-carbamothioylphenyl)methyl]carbamate](/img/structure/B1526159.png)
![2-[(Cyclopropylmethyl)(methyl)amino]pyridine-4-carboxylic acid](/img/structure/B1526160.png)



